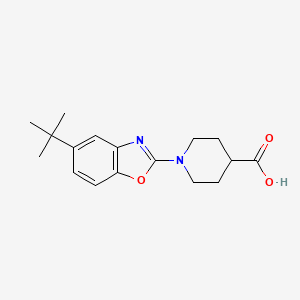

![molecular formula C14H22N4O4 B1326717 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 887405-59-6](/img/structure/B1326717.png)

1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H22N4O4 and its molecular weight is 310.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Triazole Derivatives in Drug Development

Triazole derivatives, including 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid, have been extensively studied for their potential in drug development. These compounds exhibit a broad range of biological activities, making them promising candidates for therapeutic applications. Recent research has focused on synthesizing novel triazole derivatives to explore their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This interest stems from the success of various triazoles in the pharmaceutical market and the ongoing search for new therapies against emerging diseases and drug-resistant pathogens (Ferreira et al., 2013).

Multifunctional Applications

The structural versatility of triazole derivatives allows for significant customization, enabling the design of compounds with targeted therapeutic actions. These derivatives have been incorporated into various drug frameworks, demonstrating potential against a wide array of conditions. For instance, 1,2,3-triazole and 1,2,4-triazole hybrids have shown promising antibacterial activity against Staphylococcus aureus, including drug-resistant strains like MRSA. The mechanisms of action include inhibition of critical bacterial enzymes and pathways, offering a multi-targeted approach to combating infections (Li & Zhang, 2021).

Green Chemistry and Sustainability

There's a growing emphasis on developing eco-friendly synthesis methods for triazole derivatives, aligning with the principles of green chemistry. Advances in copper-catalyzed azide-alkyne cycloadditions (CuAAC) have led to more sustainable, efficient, and versatile synthetic routes. These methodologies facilitate the production of triazole derivatives with less environmental impact, showcasing the commitment to eco-friendly practices in drug synthesis (de Souza et al., 2019).

Safety and Hazards

作用機序

Target of Action

It is known that the compound is used as a rigid linker in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.

Mode of Action

The compound, being a part of PROTAC, works by binding to its target protein and an E3 ubiquitin ligase simultaneously . This forms a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .

Biochemical Pathways

The compound, as part of a PROTAC molecule, affects the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By causing the degradation of specific target proteins, the compound can influence various biochemical pathways depending on the function of the target protein .

Pharmacokinetics

The compound’s role as a rigid linker in protac development suggests that it may influence the pharmacokinetic properties of the protac molecule . The rigidity of the linker can impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Result of Action

The result of the compound’s action would be the degradation of its target protein . This could have various molecular and cellular effects depending on the function of the target protein. For example, if the target protein is involved in a disease pathway, its degradation could potentially ameliorate the disease .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the presence of other molecules in the cell, the pH of the environment, and the temperature .

特性

IUPAC Name |

1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O4/c1-14(2,3)22-13(21)17-6-4-10(5-7-17)8-18-9-11(12(19)20)15-16-18/h9-10H,4-8H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPRTQFVSNQREI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(N=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501122666 |

Source

|

| Record name | 1-(1,1-Dimethylethyl) 4-[(4-carboxy-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887405-59-6 |

Source

|

| Record name | 1-(1,1-Dimethylethyl) 4-[(4-carboxy-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887405-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 4-[(4-carboxy-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326635.png)

![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)

![4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326638.png)

![4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326639.png)

![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)

![(5-Fluorobenzo[d]oxazol-2-yl)methanamine](/img/structure/B1326646.png)

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid](/img/structure/B1326649.png)

![2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1326655.png)

![2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326658.png)